molecular formula C17H24N2O B4278302 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methylphenyl)urea

1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methylphenyl)urea

Cat. No.: B4278302
M. Wt: 272.4 g/mol
InChI Key: LMBPCPDQHYOTBR-UHFFFAOYSA-N
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Description

N-(1-bicyclo[221]hept-2-ylethyl)-N’-(3-methylphenyl)urea is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-11-4-3-5-15(8-11)19-17(20)18-12(2)16-10-13-6-7-14(16)9-13/h3-5,8,12-14,16H,6-7,9-10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBPCPDQHYOTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC(C)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methylphenyl)urea typically involves the reaction of 1-bicyclo[2.2.1]hept-2-ylethylamine with 3-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the bicyclic ring.

    Reduction: Reduced forms of the urea linkage.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological molecules, potentially leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-N’-(3-methylphenyl)urea is unique due to its specific bicyclic structure combined with the urea linkage. This combination imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methylphenyl)urea
Reactant of Route 2
Reactant of Route 2
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3-methylphenyl)urea

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